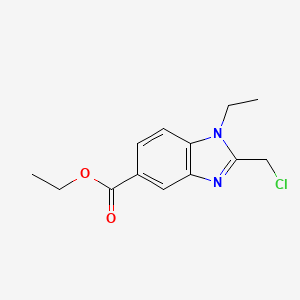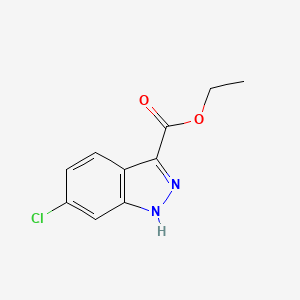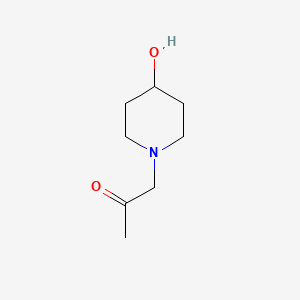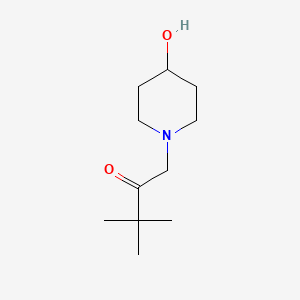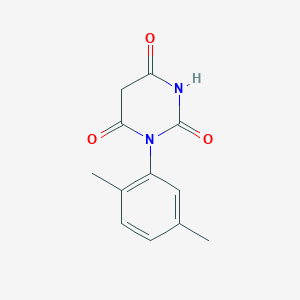
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
概要
説明
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione, commonly referred to as DMPT, is a trione derivative of 2,5-dimethylphenylpyrimidine and has a wide range of biological and chemical applications. DMPT is a strong electrophile and a highly reactive species, making it a useful compound for a variety of purposes.
科学的研究の応用
DMPT has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds, and as a catalyst in the synthesis of polymers. DMPT has also been used as a reagent in the synthesis of pharmaceuticals and in the preparation of metal complexes. Additionally, DMPT has been used as a fluorescent probe for the detection of metal ions, as a hydrogen acceptor in the reduction of metal ions, and as a reagent for the synthesis of nanomaterials.
作用機序
The mechanism of action of DMPT is based on its strong electrophilic nature. DMPT is a strong electrophile, meaning it can easily react with nucleophiles to form a covalent bond. This reaction is facilitated by the presence of an electron-rich species, such as a nucleophile, which provides the electrons needed to form the covalent bond.
生化学的および生理学的効果
The biochemical and physiological effects of DMPT are not yet fully understood. However, studies have shown that DMPT can interact with proteins and DNA, suggesting that it may have an effect on gene expression and protein folding. Additionally, DMPT has been shown to inhibit the activity of certain enzymes, including tyrosinase and β-galactosidase, suggesting that it may have an effect on metabolic pathways.
実験室実験の利点と制限
The use of DMPT in laboratory experiments has several advantages and limitations. One of the major advantages of using DMPT is its high reactivity, which makes it a useful reagent for a variety of synthetic and analytical applications. Additionally, DMPT is relatively stable, making it suitable for long-term storage. However, DMPT is a strong electrophile, which can lead to unwanted side reactions in certain circumstances. Additionally, DMPT is a relatively expensive reagent, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving DMPT. First, further research is needed to fully understand the biochemical and physiological effects of DMPT. Additionally, further research is needed to develop new methods for synthesizing DMPT and to improve existing methods. Finally, further research is needed to explore the potential applications of DMPT in the development of pharmaceuticals and other compounds.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-8(2)9(5-7)14-11(16)6-10(15)13-12(14)17/h3-5H,6H2,1-2H3,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTKQGSHQFVCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



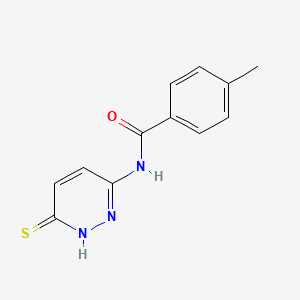
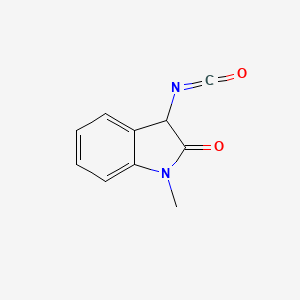
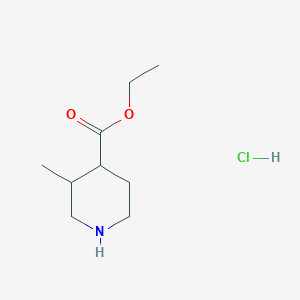
![Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1463699.png)
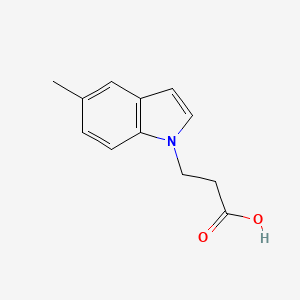
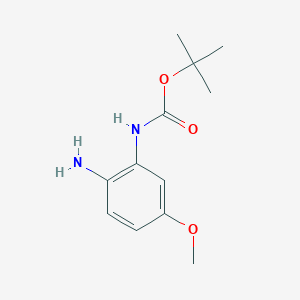
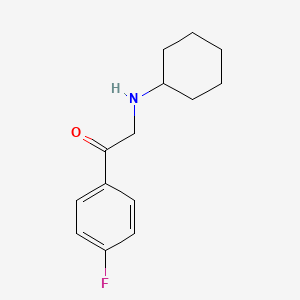
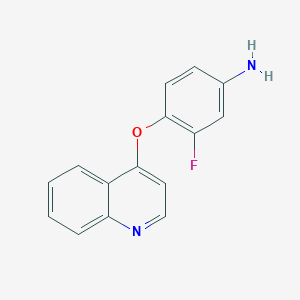
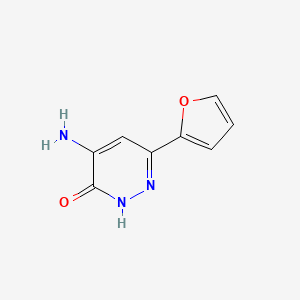
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
